N-(4-Chlorophenyl)-4-[4-(4-fluorophenyl)piperazin-1-yl]butanamide
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Overview
Description
N-(4-Chlorophenyl)-4-[4-(4-fluorophenyl)piperazin-1-yl]butanamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chlorophenyl)-4-[4-(4-fluorophenyl)piperazin-1-yl]butanamide typically involves the reaction of 4-chlorobenzoyl chloride with 4-(4-fluorophenyl)piperazine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then reacted with butanoyl chloride to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-Chlorophenyl)-4-[4-(4-fluorophenyl)piperazin-1-yl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
N-(4-Chlorophenyl)-4-[4-(4-fluorophenyl)piperazin-1-yl]butanamide has been studied for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Used in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(4-Chlorophenyl)-4-[4-(4-fluorophenyl)piperazin-1-yl]butanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Chlorophenyl)-4-[4-(4-bromophenyl)piperazin-1-yl]butanamide
- N-(4-Chlorophenyl)-4-[4-(4-methylphenyl)piperazin-1-yl]butanamide
Comparison
Compared to similar compounds, N-(4-Chlorophenyl)-4-[4-(4-fluorophenyl)piperazin-1-yl]butanamide may exhibit unique properties due to the presence of the fluorine atom, which can influence its pharmacokinetic and pharmacodynamic profiles. The fluorine atom can enhance the compound’s metabolic stability and binding affinity to certain targets.
Properties
CAS No. |
923024-39-9 |
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Molecular Formula |
C20H23ClFN3O |
Molecular Weight |
375.9 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-4-[4-(4-fluorophenyl)piperazin-1-yl]butanamide |
InChI |
InChI=1S/C20H23ClFN3O/c21-16-3-7-18(8-4-16)23-20(26)2-1-11-24-12-14-25(15-13-24)19-9-5-17(22)6-10-19/h3-10H,1-2,11-15H2,(H,23,26) |
InChI Key |
ABTHZNIDMGCYQA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCCC(=O)NC2=CC=C(C=C2)Cl)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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